molecular formula C22H45NO B14318784 N,N-Bis(2-ethylhexyl)hexanamide CAS No. 106119-94-2

N,N-Bis(2-ethylhexyl)hexanamide

Cat. No.: B14318784
CAS No.: 106119-94-2
M. Wt: 339.6 g/mol
InChI Key: GTLIOLYMILYIPS-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)hexanamide is a dialkylamide compound of significant interest in advanced separation science, particularly for the solvent extraction and chromatographic separation of metal ions. Compounds within this family are valued for their strong complexing abilities and high selectivity for actinides and lanthanides over other metal ions . The extraction properties of such amides can be finely tuned by modifying the substituents on the nitrogen and carbonyl groups, allowing researchers to tailor the compound's affinity for specific metal ions . This makes this compound a versatile reagent for developing new methods in analytical chemistry and for the recovery of valuable or regulated metals from complex mixtures. Its primary research applications include serving as a stationary phase modifier in reversed-phase HPLC to achieve rapid separation of challenging elements like uranium and thorium , and as an extractant in liquid-liquid separation processes. As a high-purity research chemical, this product is intended for laboratory and manufacturing use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

106119-94-2

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)hexanamide

InChI

InChI=1S/C22H45NO/c1-6-11-14-17-22(24)23(18-20(9-4)15-12-7-2)19-21(10-5)16-13-8-3/h20-21H,6-19H2,1-5H3

InChI Key

GTLIOLYMILYIPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC

Origin of Product

United States

Preparation Methods

Reactants and Stoichiometry

The direct amidation of hexanoyl chloride with 2-ethylhexylamine is the most straightforward route. A molar ratio of 1:2 (acid chloride:amine) ensures complete substitution at the nitrogen atom. Excess amine acts as both a reactant and a base to neutralize HCl generated during the reaction.

Reaction Conditions

Heating under an inert atmosphere (e.g., nitrogen or argon) at 80–120°C for 6–12 hours prevents oxidation and degradation. Polar aprotic solvents like toluene or dichloromethane enhance reagent solubility. Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine, followed by water to eliminate residual acid.

Table 1: Optimization of Direct Amidation

Parameter Optimal Range Impact on Yield
Temperature 100–110°C Maximizes rate
Reaction Time 8–10 hours >90% conversion
Solvent Toluene Improves mixing
Molar Ratio (Cl:NH₂) 1:2.2 Reduces HCl

Purification Techniques

Crude product is purified via vacuum distillation (150–180°C at 0.1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate). Gas chromatography (GC) and mass spectrometry (MS) confirm purity >98%.

Catalytic Synthesis Approaches

Lewis Acid Catalysts

AlCl₃-based catalysts, as described in patent CN105440072A, accelerate amide formation by polarizing the acid chloride’s carbonyl group. A composite catalyst system—AlCl₃, 1-ethyl-3-methylimidazolium triflate, and NH₄VO₃—reduces reaction time to 3–5 hours at 40–70°C. The catalyst load (0.1–5 wt%) and NaOH neutralization step are critical for minimizing side reactions.

Table 2: Catalytic Performance Comparison

Catalyst System Yield (%) Temperature (°C) Time (h)
AlCl₃ + Ionic Liquid + NH₄VO₃ 92 60 4
AlCl₃ Alone 78 70 6
Heterogeneous Pt/Nb₂O₅ 85 250 7.5

Heterogeneous Catalysts

Pt/Nb₂O₅ catalysts, reported in RSC studies, enable transfer dehydrogenation at 250°C under NH₃ atmosphere. While energy-intensive, this method avoids solvent use and achieves 85% yield, suitable for continuous production.

Alternative Synthetic Pathways

Schotten-Baumann Reaction

This aqueous-phase method reacts hexanoyl chloride with 2-ethylhexylamine in the presence of NaOH. Rapid mixing at 0–5°C minimizes hydrolysis, yielding 75–80% product. However, emulsion formation complicates extraction.

Coupling Agent-Mediated Synthesis

Carbodiimides (e.g., DCC) activate the carboxylic acid derivative, facilitating amide bond formation at room temperature. While effective for lab-scale synthesis, high reagent costs and byproduct (DCU) removal limit industrial adoption.

Analytical Characterization

  • GC-MS : Identifies fragmentation patterns (e.g., m/z 255 for [M+H]⁺).
  • FTIR : Confirms amide C=O stretch at 1640–1680 cm⁻¹ and N–H bend at 1550 cm⁻¹.
  • XRD : Analyzes crystallinity of heterogeneous catalysts post-reaction.

Comparative Analysis of Methods

Direct amidation offers simplicity but requires high energy input. Catalytic routes using AlCl₃ composites balance speed and yield, whereas Pt/Nb₂O₅ systems suit solvent-free environments. The Schotten-Baumann method is cost-effective but less efficient.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

  • Catalyst Recycling : AlCl₃ systems require neutralization, increasing waste.
  • Continuous Reactors : Enhance heat transfer and reduce batch variability.
  • Solvent Recovery : Toluene distillation loops cut material costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine precursors.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Bis(2-ethylhexyl)hexanoic acid, while reduction may regenerate the original amines.

Scientific Research Applications

N,N-Bis(2-ethylhexyl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)hexanamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Dialkylamide Extractants with Varying Substituents

BEHHA belongs to the dialkylamide family, which includes compounds with modified alkyl chains or functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Properties/Applications References
BEHHA C₂₂H₄₃NO Two 2-ethylhexyl groups High lipophilicity, dimeric hydration
DEHBA (N,N-di(2-ethylhexyl)butyramide) C₂₀H₃₉NO Shorter butyramide backbone Lower viscosity; used in uranium extraction
DEHiBA (N,N-di(2-ethylhexyl)isobutyramide) C₂₀H₃₉NO Branched isobutyramide chain Enhanced selectivity for minor actinides
MOEHA (N-methyl-N-octyl-(2-ethyl)hexanamide) C₂₃H₄₇NO Methyl and octyl substituents Reduced dimerization; improved phase stability

Key Observations :

  • Branching Effects : DEHiBA’s isobutyramide group improves steric hindrance, increasing selectivity for specific metal ions compared to BEHHA .
  • Substituent Impact : MOEHA’s methyl group reduces aggregation, making it less prone to dimerization than BEHHA .

Chlorinated Analog: N,N-Bis(2-ethylhexyl)-6-chlorohexanamide

  • Reactivity : Chlorine may participate in nucleophilic substitution reactions, unlike BEHHA, which lacks reactive sites.

Hydroxyethyl-Substituted Amides

Compounds like N,N′-Bis(2-hydroxyethyl)hexanediamide (CAS: 1964-73-4, C₁₀H₂₀N₂O₄, MW: 232.28 g/mol) feature hydrophilic hydroxyethyl groups .

  • Hydrophilicity: Water solubility is significantly higher than BEHHA’s, limiting utility in nonpolar extraction but expanding biological applications (e.g., drug delivery).
  • Hydrogen Bonding : Hydroxyethyl groups enable hydrogen bonding, contrasting with BEHHA’s purely hydrophobic interactions.

Comparison with Tributyl Phosphate (TBP)

TBP (CAS: 126-73-8), a traditional extractant, differs structurally but shares industrial applications with BEHHA:

Property BEHHA TBP
Hydration Forms dimeric hydrates Monomeric hydration
Aggregation Concentration-dependent Minimal aggregation
Metal Selectivity Higher for trivalent actinides Prefers tetravalent ions
Environmental Impact Lower volatility Higher volatility and toxicity

BEHHA’s dimeric hydration behavior provides unique advantages in stabilizing metal complexes, though TBP remains cheaper and more widely studied .

Q & A

Q. Can BEHHA’s aggregation behavior be exploited for drug delivery systems?

  • Answer : BEHHA’s amphiphilic dimers may self-assemble into micelles or vesicles, enabling encapsulation of hydrophobic drugs. Further studies on cytotoxicity and encapsulation efficiency are needed to validate this application .

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